L-Methionyl-L-valyl-L-threonyl-L-leucine
Description
Significance of Oligopeptides in Modern Biological Chemistry and Research
Oligopeptides, which are short chains typically comprising two to twenty amino acids, are pivotal in a multitude of biological processes. genscript.comfiveable.mewikipedia.org Their relatively small size allows for rapid synthesis and degradation, making them ideal for dynamic signaling roles within biological systems. fiveable.me Unlike larger proteins that often serve structural or complex enzymatic functions, oligopeptides frequently act as highly specific signaling molecules, hormones, neurotransmitters, and regulators of metabolic pathways. genscript.comfiveable.me
In modern research, the significance of oligopeptides is multifaceted. They are extensively studied for their therapeutic potential and are used in the development of new drugs for a wide range of diseases, including cancer, diabetes, and neurodegenerative disorders. openaccesspub.orgnih.gov Their biological activities can include anti-inflammatory, antioxidant, and antimicrobial properties. openaccesspub.org Furthermore, synthetic oligopeptides are valuable tools in biotechnology and diagnostics and are increasingly incorporated into cosmetics for their ability to promote skin repair and collagen production. genscript.com Tetrapeptides, specifically, are used as models in biochemical research to study protein folding and interactions due to their simplicity compared to larger proteins.
| Area of Significance | Description | Examples |
| Cell Signaling | Acting as hormones and neurotransmitters to regulate physiological processes. genscript.com | Oxytocin, Enkephalins. genscript.com |
| Immune Response | Defending organisms against pathogens like bacteria, viruses, and fungi. genscript.com | Antimicrobial peptides (AMPs). genscript.com |
| Enzyme Regulation | Functioning as inhibitors or activators to influence metabolic pathways. genscript.com | Pepstatins (inhibit acid proteases). wikipedia.org |
| Drug Development | Serving as therapeutic agents to target a wide range of diseases. genscript.comnih.gov | Peptide-based antibiotics, anti-cancer drugs, hormone therapies. genscript.com |
| Cosmetics | Incorporated into skincare products to stimulate collagen production and improve skin elasticity. | Skin-rejuvenating tetrapeptides. |
| Biochemical Research | Used as tools to study protein interactions and as models for larger biological molecules. | Tetrapeptide inhibitors used to study apoptosis. wikipedia.org |
Rationale for Investigating the Specific Tetrapeptide L-Methionyl-L-valyl-L-threonyl-L-leucine
While extensive, specific research on this compound is not widely documented in public scientific literature, a rationale for its investigation can be constructed based on the known functions of its constituent amino acids and the general applications of tetrapeptides in research.
A primary motivation for studying this tetrapeptide would be to understand the synergistic or novel biological activities that arise from this specific sequence. The peptide combines a sulfur-containing amino acid (Methionine), two branched-chain amino acids (BCAAs: Valine and Leucine), and a hydroxyl-containing amino acid (Threonine). This unique combination suggests several potential areas of investigation:
Metabolic Regulation: Leucine (B10760876) is a known activator of the mTOR signaling pathway, which is a central regulator of cell growth and protein synthesis. researchgate.netnih.gov The presence of Valine, another BCAA, could modulate this activity. chemicalbook.com Methionine plays a crucial role in metabolism as a precursor to S-adenosylmethionine (SAMe), a universal methyl donor. wikipedia.orgcreative-peptides.com Investigating the tetrapeptide could reveal how these combined functions influence cellular metabolism and protein synthesis.
Muscle Physiology: Given that Leucine and Valine are critical for muscle protein synthesis and repair, this tetrapeptide could be explored for its potential role in muscle growth, recovery, and preventing muscle degradation. drugbank.comnih.gov
Immune and Structural Function: Threonine is essential for the synthesis of structural proteins like collagen and elastin (B1584352) and plays a role in immune function. chemicalbook.com Research could focus on whether this peptide sequence contributes to tissue repair or modulates immune responses.
Fragment of a Larger Protein: The sequence Met-Val-Thr-Leu may be a part of a larger, biologically important protein. Synthesizing and studying this tetrapeptide fragment could help researchers understand the function of that specific domain within the parent protein, such as its role in protein-protein interactions or as a binding site for other molecules. Tetrapeptides are often used as research tools for exactly this purpose.
Overview of Amino Acid Constituent Roles in Broader Biochemical Processes
The properties of this compound are derived from its four constituent amino acids. Each is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained from the diet. wikipedia.orgwikipedia.orgwikipedia.orgnih.gov
L-Methionine (Met): As one of two sulfur-containing proteinogenic amino acids, methionine is crucial for initiating protein synthesis in eukaryotes. wikipedia.orgcreative-peptides.com Its most significant metabolic role is as the precursor to S-adenosylmethionine (SAMe), the primary methyl group donor in numerous biochemical reactions, including DNA methylation. wikipedia.orgnbinno.com It is also a precursor to the amino acid cysteine and the powerful antioxidant glutathione, linking it to cellular protection and detoxification pathways. nbinno.comdrugbank.com
L-Valine (Val): Valine is a branched-chain amino acid (BCAA) with a non-polar isopropyl side chain. wikipedia.org It is integral to muscle metabolism, tissue repair, and energy production. drugbank.com Valine, along with leucine and isoleucine, can be used by muscles as an energy source, particularly during intense physical activity. chemicalbook.com It also plays a role in stimulating the central nervous system and is essential for maintaining nitrogen balance in the body. chemicalbook.comdrugbank.com
L-Threonine (Thr): Characterized by its hydroxyl group, threonine is a polar amino acid. It is a key component of structural proteins such as collagen and elastin, which are vital for the health of skin and connective tissues. chemicalbook.com Threonine is also critical for a properly functioning immune system, as it is involved in the production of antibodies. nbinno.com Furthermore, it contributes to gut health as a component of mucin proteins that protect the intestinal lining and is a precursor for the synthesis of other amino acids like glycine (B1666218). chemicalbook.comnih.govrupahealth.com
L-Leucine (Leu): Leucine is a BCAA renowned for its role in regulating muscle protein synthesis. wikipedia.org It acts as a potent signaling molecule that activates the mechanistic target of rapamycin (B549165) (mTOR) pathway, a key regulator of cell growth and protein production. researchgate.netnih.gov This function makes leucine vital for muscle growth, repair, and the preservation of lean body mass. nih.govnih.gov Beyond muscle, leucine is also involved in broader energy metabolism. researchgate.net
| Amino Acid | Abbreviation | Type | Key Biochemical Roles |
| L-Methionine | Met / M | Essential, Sulfur-containing | Initiator of protein synthesis; Precursor to SAMe (methyl donor), cysteine, and glutathione; Involved in metabolism and detoxification. wikipedia.orgcreative-peptides.comnbinno.com |
| L-Valine | Val / V | Essential, Branched-Chain (BCAA) | Promotes muscle growth and tissue repair; Energy source for muscles; Supports central nervous system function and nitrogen balance. chemicalbook.comdrugbank.com |
| L-Threonine | Thr / T | Essential, Polar, Hydroxyl-containing | Component of structural proteins (collagen, elastin); Supports immune function (antibody production); Precursor to glycine and serine; Important for gut health. chemicalbook.comnbinno.com |
| L-Leucine | Leu / L | Essential, Branched-Chain (BCAA) | Potent activator of mTOR pathway for muscle protein synthesis; Regulates muscle growth and repair; Involved in energy metabolism. researchgate.netnih.gov |
Properties
CAS No. |
918527-45-4 |
|---|---|
Molecular Formula |
C20H38N4O6S |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C20H38N4O6S/c1-10(2)9-14(20(29)30)22-19(28)16(12(5)25)24-18(27)15(11(3)4)23-17(26)13(21)7-8-31-6/h10-16,25H,7-9,21H2,1-6H3,(H,22,28)(H,23,26)(H,24,27)(H,29,30)/t12-,13+,14+,15+,16+/m1/s1 |
InChI Key |
IWULZHYYNKDFCR-YXMSTPNBSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)N)O |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CCSC)N |
Origin of Product |
United States |
Synthetic Methodologies for L Methionyl L Valyl L Threonyl L Leucine
Solid-Phase Peptide Synthesis (SPPS) Protocols
Solid-phase peptide synthesis is a widely employed technique for the assembly of peptides, where the growing peptide chain is covalently attached to an insoluble polymer support. This method simplifies the purification process as excess reagents and byproducts can be removed by simple filtration and washing.
Fmoc-Based Chemistry for Tetrapeptide Assembly
The Fluorenylmethyloxycarbonyl (Fmoc) based strategy is a popular choice for SPPS due to its mild deprotection conditions. The synthesis of L-Methionyl-L-valyl-L-threonyl-L-leucine via this method involves a stepwise elongation of the peptide chain from the C-terminus to the N-terminus.
The process begins with the anchoring of the C-terminal amino acid, L-leucine, to a solid support. The subsequent amino acids, L-threonine, L-valine, and L-methionine, are then sequentially coupled. Each cycle of amino acid addition involves two key steps: the removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain and the coupling of the next Fmoc-protected amino acid.
Key Steps in Fmoc-SPPS of this compound:
| Step | Description | Reagents and Conditions |
| Resin Preparation | The solid support is swelled in a suitable solvent to allow for efficient reaction kinetics. | Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) |
| First Amino Acid Loading | The C-terminal amino acid, Fmoc-L-Leucine, is attached to the resin. | Dependent on the resin and linker used. For Wang resin, activation with a carbodiimide (B86325) and a catalyst is common. |
| Fmoc Deprotection | The Fmoc group is removed from the N-terminus of the resin-bound leucine (B10760876). | A solution of piperidine (B6355638) in DMF (typically 20-50%) is used. uci.edu |
| Washing | The resin is washed to remove excess piperidine and the cleaved Fmoc byproduct. | DMF, DCM |
| Coupling of Fmoc-L-Threonine(tBu) | The next amino acid, with its side chain protected (e.g., with a tert-butyl group for the hydroxyl function of threonine), is activated and coupled to the free amine of the leucine residue. | Coupling reagents such as HBTU/HOBt or HATU/HOAt in the presence of a base like DIPEA. |
| Washing | The resin is washed to remove excess reagents and byproducts. | DMF, DCM |
| Repeat Cycles | The deprotection, washing, and coupling steps are repeated for Fmoc-L-Valine and Fmoc-L-Methionine. | - |
| Final Cleavage and Deprotection | The completed tetrapeptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. | A cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to prevent side reactions. luxembourg-bio.com |
| Purification | The crude peptide is purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC). | - |
This table provides a general overview of the Fmoc-SPPS process. Specific conditions and reagents may be optimized based on the scale of the synthesis and the specific properties of the peptide sequence.
Boc-Based Chemistry and Orthogonal Protecting Group Strategies
The tert-Butyloxycarbonyl (Boc) based strategy is another established method for SPPS. This approach utilizes an acid-labile Boc group for temporary N-terminal protection and more acid-stable protecting groups for the side chains. The final cleavage from the resin and removal of side-chain protecting groups is typically achieved with strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.com
An orthogonal protecting group strategy is crucial to prevent unwanted side reactions. nih.gov In the context of this compound synthesis, this involves selecting protecting groups for the N-terminus and the threonine side chain that can be removed under different conditions.
Typical Protecting Group Scheme in Boc-SPPS:
| Amino Acid | N-α-Protection | Side-Chain Protection |
| Methionine | Boc | None (Thioether is generally stable but can be prone to oxidation) |
| Valine | Boc | None |
| Threonine | Boc | Benzyl (Bzl) |
| Leucine | Boc | None |
This table illustrates a common protecting group strategy for the synthesis of the target tetrapeptide using Boc chemistry.
The thioether group of methionine is susceptible to oxidation during the repetitive acid treatments for Boc group removal. To mitigate this, scavengers are often added during the deprotection steps. chempep.com
Resins and Linkers Optimization for Specific Peptide Sequences
The choice of resin and linker is critical for a successful SPPS. du.ac.in For the synthesis of a peptide with a C-terminal carboxylic acid, such as this compound, several options are available.
Commonly Used Resins for C-Terminal Acid Peptides:
| Resin | Linker Type | Cleavage Conditions | Advantages |
| Wang Resin | p-Alkoxybenzyl alcohol | Moderate to strong acid (e.g., TFA) | Widely used, good stability. |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Trityl | Very mild acid (e.g., dilute TFA) | Allows for the synthesis of fully protected peptide fragments. |
| Merrifield Resin | Chloromethyl | Strong acid (e.g., HF) | Historically significant, used in Boc-SPPS. |
This table compares common resins suitable for the synthesis of the target tetrapeptide, highlighting their key features.
For a tetrapeptide with a C-terminal leucine, a Wang resin pre-loaded with Fmoc-L-Leucine would be a common and efficient starting point. The loading capacity of the resin should also be considered; for a short peptide like this tetrapeptide, a standard loading resin is generally suitable.
Solution-Phase Peptide Synthesis Approaches
Solution-phase peptide synthesis, also known as conventional peptide synthesis, involves carrying out the reactions in a homogeneous solution. While it can be more labor-intensive due to the need for purification after each step, it is highly scalable and allows for the purification and characterization of intermediates. chempep.com This can be advantageous for ensuring the quality of the final product. A common strategy in solution-phase synthesis is the convergent or fragment condensation approach, where smaller peptide fragments are synthesized and then coupled together. researchgate.net
Mixed Anhydride (B1165640) Methodologies and Racemization Control
The mixed anhydride method is a classical approach for forming peptide bonds. researchgate.net It involves the activation of the C-terminal carboxyl group of an N-protected amino acid or peptide fragment with an alkyl chloroformate in the presence of a tertiary amine. The resulting mixed anhydride is then reacted with the free amine of another amino acid or peptide fragment.
A significant challenge with this method is the risk of racemization, particularly when coupling peptide fragments. researchgate.net Racemization can occur via the formation of an oxazolone (B7731731) intermediate. Several factors can be controlled to minimize this side reaction:
Low Temperatures: Carrying out the activation and coupling steps at low temperatures (e.g., -15 °C) is crucial.
Choice of Base: The use of sterically hindered bases like N-methylmorpholine (NMM) is preferred over less hindered bases such as triethylamine (B128534) (TEA), which can promote racemization. researchgate.net
Solvent: The choice of solvent can influence the extent of racemization.
For the synthesis of this compound, a plausible fragment condensation strategy would be the synthesis of two dipeptide fragments, for example, Boc-L-Methionyl-L-valine and L-threonyl-L-leucine methyl ester, followed by their coupling using the mixed anhydride method.
Carbodiimide-Mediated Coupling Reagents (e.g., DCC, EDC) with Additives (e.g., HOBt, HOSu)
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used coupling reagents in peptide synthesis. creative-proteomics.comwikipedia.org They activate the carboxyl group to form an O-acylisourea intermediate, which is then attacked by the amino group of the other component.
The use of carbodiimides alone can lead to significant racemization and the formation of an N-acylurea byproduct. To suppress these side reactions, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HOSu) are commonly employed. researchgate.net These additives react with the O-acylisourea to form an active ester, which is less prone to racemization and reacts efficiently with the amine component.
Common Carbodiimide/Additive Combinations:
| Carbodiimide | Additive | Key Features |
| DCC | HOBt | DCC is inexpensive, but the dicyclohexylurea (DCU) byproduct is poorly soluble in many organic solvents, which can simplify purification by filtration in some cases. |
| EDC | HOBt/HOSu | EDC and its urea (B33335) byproduct are water-soluble, facilitating their removal by aqueous extraction. |
This table summarizes the characteristics of common carbodiimide and additive combinations used in solution-phase peptide synthesis.
The coupling of sterically hindered amino acids like valine can be challenging. researchgate.net The use of highly efficient coupling reagents and optimized reaction conditions is necessary to achieve good yields. For the synthesis of the this compound tetrapeptide, a stepwise approach in solution using EDC/HOBt for each coupling step would be a viable strategy, with careful monitoring of each reaction's completion.
Chemoenzymatic Synthesis of Oligopeptides
Chemoenzymatic peptide synthesis offers a milder and more stereoselective alternative to purely chemical methods for producing oligopeptides like this compound. nih.govnih.gov This approach utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds in reverse of their natural hydrolytic function. mdpi.comcreative-peptides.com The process is conducted under mild conditions (e.g., aqueous media, neutral pH, room temperature), which minimizes the risk of racemization and eliminates the need for extensive side-chain protection and deprotection steps common in chemical synthesis. nih.gov
The synthesis can proceed via two primary mechanisms: thermodynamically controlled synthesis or kinetically controlled synthesis.
Thermodynamically Controlled Synthesis: This method drives the reaction equilibrium toward peptide bond formation. It often involves using a large excess of one of the substrates or removing the product from the reaction medium as it forms, for instance, through precipitation. creative-peptides.com
Kinetically Controlled Synthesis: This approach is more common and relies on an acylated enzyme intermediate. An N-protected amino acid ester (the acyl donor) first reacts with the enzyme (e.g., a serine or cysteine protease) to form an acyl-enzyme complex. This complex then undergoes a competitive deacylation reaction with either water (hydrolysis) or the amino group of the incoming amino acid or peptide (aminolysis). creative-peptides.com By using a high concentration of the amine component, aminolysis is favored, leading to the formation of the desired peptide bond and the temporary accumulation of the oligopeptide product. creative-peptides.com
Despite its advantages, the chemoenzymatic synthesis of longer oligopeptides can be challenging. nih.gov Difficulties can arise in optimizing reaction conditions such as pH and temperature for each specific enzymatic step and a lack of detailed understanding of the enzymatic mechanisms for every possible peptide sequence. nih.govmdpi.com
Purification Strategies for Synthetic this compound
Following synthesis, the crude peptide product contains the target molecule along with various impurities, including truncated sequences, deletion sequences, and residual byproducts from the cleavage and deprotection steps. lifetein.com Therefore, robust purification strategies are essential to isolate this compound to a high degree of purity.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Peptide Purity
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most prevalent and effective technique for the purification of synthetic peptides. americanpeptidesociety.orgspringernature.com This method separates molecules based on their relative hydrophobicity. americanpeptidesociety.org
In a typical RP-HPLC setup for peptide purification:
Stationary Phase: The column is packed with a nonpolar, hydrophobic material, most commonly silica (B1680970) particles that have been chemically modified with C18 (octadecyl) alkyl chains. americanpeptidesociety.org
Mobile Phase: A polar mobile phase is used to elute the sample through the column. It typically consists of a two-solvent system: Solvent A is an aqueous solution (e.g., water with a small amount of an ion-pairing agent like trifluoroacetic acid), and Solvent B is a more nonpolar organic solvent, such as acetonitrile, also containing the ion-pairing agent. americanpeptidesociety.org
The crude peptide mixture is loaded onto the column in a mobile phase with a high concentration of Solvent A. The peptides bind to the hydrophobic C18 stationary phase. A gradient is then applied, gradually increasing the concentration of the more nonpolar Solvent B. Peptides with greater hydrophilicity will have a weaker interaction with the stationary phase and will elute earlier, while more hydrophobic peptides, which interact more strongly with the stationary phase, will elute later. americanpeptidesociety.orgharvardapparatus.com This differential partitioning allows for the high-resolution separation of the target peptide from synthesis-related impurities. harvardapparatus.com The fractions containing the purified peptide are collected, and their purity is verified by analytical HPLC.
Interactive Data Table: Typical RP-HPLC Parameters for Peptide Purification
| Parameter | Description | Common Setting |
|---|---|---|
| Column | Stationary phase material | C18 silica |
| Mobile Phase A | Aqueous component | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Organic component | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Flow Rate | Speed of mobile phase | Dependent on column diameter (e.g., 1-20 mL/min) |
| Detection | Method for observing eluting compounds | UV absorbance at 214-220 nm (peptide bond) |
| Gradient | Change in mobile phase composition | Linear increase in %B over time (e.g., 5% to 65% B in 30 min) |
Lyophilization and Salt Form Management
Once the fractions containing the pure this compound have been collected from the HPLC, the solvents must be removed to obtain the final solid product. Lyophilization, or freeze-drying, is the standard method for this process. omizzur.comformulationbio.com It involves freezing the pooled aqueous fractions and then reducing the pressure to allow the frozen water to sublimate directly from a solid to a gas. omizzur.com This technique is preferred because it avoids the high temperatures of evaporation, which could degrade the peptide, resulting in a stable, dry, and fluffy powder. formulationbio.com
The final product is typically a salt. Since trifluoroacetic acid (TFA) is the most common ion-pairing agent used in RP-HPLC, the purified peptide is initially obtained as a TFA salt. ambiopharm.combiosyn.com The TFA counterions are bound to the free amino groups of the peptide, such as the N-terminus and the side chains of basic residues. lifetein.com For many research applications, the TFA salt form is acceptable. However, residual TFA can be problematic for cell-based assays or in vivo studies. biocat.combiomatik.com
In such cases, salt form management is necessary. This is achieved through ion exchange, where the TFA salt is converted to a more biocompatible salt, such as an acetate (B1210297) or hydrochloride (HCl) salt. ambiopharm.com This process typically involves re-dissolving the peptide and performing another round of chromatography or using a specific ion-exchange resin. ambiopharm.com The choice of the final salt form can also influence the peptide's stability, solubility, and physical characteristics of the lyophilized cake. ambiopharm.com
Structural Characterization and Conformational Analysis of L Methionyl L Valyl L Threonyl L Leucine
Spectroscopic Techniques for Primary and Secondary Structure Elucidation
Spectroscopic methods that probe the chiral and vibrational properties of the peptide backbone are invaluable for determining its secondary structure content. These techniques provide a global picture of the conformational ensemble of the peptide in solution.
Circular dichroism (CD) spectroscopy is a powerful technique for the rapid determination of the secondary structure of peptides and proteins in solution. It measures the differential absorption of left and right circularly polarized light by chiral molecules. The peptide bonds in different secondary structural arrangements (e.g., α-helix, β-sheet, random coil) give rise to characteristic CD spectra.
For L-Methionyl-L-valyl-L-threonyl-L-leucine, CD spectra would be recorded in various solvents to assess the influence of the environment on its conformation. For instance, in an aqueous buffer, the peptide might adopt a predominantly random coil conformation, characterized by a single negative band around 198 nm. In a solvent that promotes hydrogen bonding, such as trifluoroethanol (TFE), the peptide may be induced to form more ordered structures like α-helices or β-sheets.
An α-helical conformation would be indicated by two negative bands at approximately 222 nm and 208 nm, and a strong positive band around 192 nm. researchgate.netnih.gov In contrast, a β-sheet structure would typically show a negative band near 218 nm and a positive band around 195 nm. nih.govresearchgate.net By analyzing the CD spectrum, the percentage of each secondary structure element can be estimated.
Hypothetical Circular Dichroism Data for this compound
| Conformation | λ (nm) | Molar Ellipticity [θ] (deg cm²/dmol) |
|---|---|---|
| α-Helix | 222 | -35,000 |
| 208 | -32,000 | |
| 192 | +70,000 | |
| β-Sheet | 218 | -20,000 |
| 195 | +15,000 | |
| Random Coil | 198 | -40,000 |
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide detailed information about the peptide backbone conformation. Both methods probe the vibrational modes of the amide groups, which are sensitive to hydrogen bonding and secondary structure. spectroscopyonline.com
The most informative vibrational bands are the amide I (primarily C=O stretching) and amide III (a complex mixture of N-H in-plane bending and C-N stretching) modes. bio-structure.com The frequencies of these bands are characteristic of different secondary structures. For an α-helical conformation, the amide I band is typically observed around 1650-1658 cm⁻¹, while for a β-sheet, it appears at a higher frequency, around 1620-1640 cm⁻¹, with a weaker component around 1685 cm⁻¹. Random coil structures generally show a broad amide I band centered around 1645-1655 cm⁻¹. bio-structure.com
The amide III band, though more complex, also provides valuable structural information. It is generally found between 1220 and 1320 cm⁻¹. For α-helices, the amide III band is typically in the 1260-1320 cm⁻¹ range, while for β-sheets, it is observed at lower frequencies, between 1220 and 1240 cm⁻¹. nih.gov
Typical Amide Band Frequencies for Different Secondary Structures
| Secondary Structure | Amide I (cm⁻¹) | Amide III (cm⁻¹) |
|---|---|---|
| α-Helix | 1650 - 1658 | 1260 - 1320 |
| β-Sheet | 1620 - 1640 & 1685 | 1220 - 1240 |
| Random Coil | 1645 - 1655 | 1240 - 1260 |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure
A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are required for the structural elucidation of this compound. The first step is the assignment of all the proton resonances to their respective amino acid residues. This is achieved using a combination of COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) experiments, which reveal through-bond scalar couplings between protons within the same amino acid spin system. uzh.ch
Once the resonances are assigned, the Nuclear Overhauser Effect (NOE) is used to determine through-space proximities between protons that are close to each other (typically < 5 Å), regardless of whether they are connected by chemical bonds. taylorandfrancis.comlibretexts.org A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment provides a map of these through-space interactions. The intensity of a NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing crucial distance constraints for structure calculation.
For this compound, specific NOE patterns would indicate particular secondary structures. For example, the presence of strong dNN(i, i+1) NOEs (between the amide protons of adjacent residues) would be indicative of an α-helical conformation. In contrast, strong dαN(i, i+1) NOEs (between the α-proton of one residue and the amide proton of the next) are characteristic of extended or β-sheet structures.
Plausible ¹H NMR Chemical Shifts and Key NOE Contacts for a Hypothetical β-turn Conformation of this compound
| Residue | HN (ppm) | Hα (ppm) | Hβ (ppm) | Other (ppm) | Key NOE Contacts |
|---|---|---|---|---|---|
| Met-1 | 8.50 | 4.30 | 2.10, 2.60 | γ-CH₂: 2.55, ε-CH₃: 2.15 | Met Hα - Val HN |
| Val-2 | 8.25 | 4.15 | 2.20 | γ-CH₃: 0.95, 1.00 | Val Hα - Thr HN |
| Thr-3 | 8.10 | 4.40 | 4.25 | γ-CH₃: 1.25 | Thr Hα - Leu HN, Val HN - Thr Hα |
| Leu-4 | 7.95 | 4.35 | 1.70 | γ-CH: 1.60, δ-CH₃: 0.90, 0.95 | Thr HN - Leu HN |
For more complex peptides or to overcome resonance overlap, isotopic labeling strategies can be employed. Uniform or selective incorporation of stable isotopes such as ¹³C and ¹⁵N allows for the use of heteronuclear NMR experiments, which can greatly simplify the spectra and provide additional structural information. portlandpress.comresearchgate.net For a tetrapeptide like this compound, isotopic labeling might be used to resolve ambiguities in the proton assignments or to measure heteronuclear coupling constants, which can provide information about dihedral angles.
For instance, selectively labeling one or more of the amino acid residues with ¹³C and/or ¹⁵N would allow for the use of experiments like HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbon or nitrogen atoms, thus aiding in the assignment process.
X-ray Crystallography of this compound and Its Complexes
X-ray crystallography is a technique that can provide a precise, high-resolution three-dimensional structure of a molecule in its crystalline state. wikipedia.org To determine the crystal structure of this compound, the peptide would first need to be crystallized. This involves screening a wide range of conditions (e.g., pH, temperature, precipitating agents) to find those that promote the formation of well-ordered crystals.
Once suitable crystals are obtained, they are exposed to a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. wikipedia.org By measuring the intensities and positions of the diffracted spots, a three-dimensional electron density map of the molecule can be calculated. From this map, the positions of the individual atoms can be determined, revealing the precise conformation of the peptide in the crystal lattice, as well as any intermolecular interactions.
Crystallizing the peptide in the presence of a target molecule (e.g., a receptor or enzyme) can provide valuable insights into the molecular basis of their interaction. The resulting crystal structure of the complex would reveal the binding mode of the peptide and the specific interactions it forms with its binding partner. nih.govfrontiersin.org
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 10.5 Å |
| b = 15.2 Å | |
| c = 25.8 Å | |
| Resolution | 1.8 Å |
| R-factor | 0.19 |
| R-free | 0.22 |
Conformational Dynamics and Flexibility Investigations in Solution
| Factor | Influence on Conformational Dynamics |
| Peptide Backbone | Rotational freedom around φ and ψ angles allows for a range of conformations. |
| Solvent Interactions | Polar solvents can stabilize certain conformations through hydrogen bonding. |
| Intramolecular H-bonds | Can restrict flexibility by locking the peptide into a specific fold. |
| Side Chain Flexibility | The inherent flexibility of each amino acid side chain contributes to the overall dynamics. |
Impact of Constituent Amino Acid Side Chains on Tetrapeptide Conformation
The conformational landscape of this compound is profoundly shaped by the unique chemical properties of its four constituent amino acid side chains. Each side chain imposes distinct steric and electronic constraints that collectively determine the preferred three-dimensional structure of the peptide.
In contrast, valine and leucine (B10760876) are branched-chain amino acids (BCAAs) with bulky, hydrophobic side chains. colostate.edu The branching at the β-carbon in valine and the γ-carbon in leucine restricts the conformational freedom of these residues more significantly than linear side chains. colostate.edu This steric hindrance limits the range of accessible φ and ψ angles, often favoring extended or β-sheet-like conformations. The hydrophobic nature of these side chains will drive them to associate with each other and with the methionine side chain in an aqueous environment, potentially forming a hydrophobic core that stabilizes a particular folded structure.
The threonine residue introduces a polar element into the peptide with its hydroxyl (-OH) group on the β-carbon. This hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing it to form intramolecular hydrogen bonds with the peptide backbone or other side chains, or intermolecular hydrogen bonds with solvent molecules. oup.com Such hydrogen bonding can significantly constrain the local conformation and stabilize specific secondary structures like turns. The presence of a methyl group on the β-carbon, adjacent to the hydroxyl group, also adds to the steric bulk of the threonine side chain, further influencing the local peptide backbone conformation. nih.gov The ability of the threonine hydroxyl group to undergo post-translational modifications, such as phosphorylation, can dramatically alter its conformational influence by introducing a bulky, negatively charged phosphate (B84403) group. nih.govwikipedia.org
| Amino Acid Residue | Side Chain Characteristics | Impact on Tetrapeptide Conformation |
| L-Methionine | Long, flexible, unbranched, thioether group | Contributes to conformational plasticity; participates in hydrophobic interactions. nih.gov |
| L-Valine | Branched, bulky, hydrophobic | Restricts conformational freedom; promotes defined secondary structures. colostate.edu |
| L-Threonine | Polar hydroxyl group, branched at β-carbon | Forms hydrogen bonds, stabilizing local structure; steric bulk influences backbone angles. oup.com |
| L-Leucine | Branched, bulky, hydrophobic | Similar to valine, restricts backbone flexibility and favors hydrophobic packing. colostate.edu |
Enzymatic Processing and Recognition of L Methionyl L Valyl L Threonyl L Leucine
Proteolytic Degradation Pathways and Enzyme Specificity
The stability of L-Methionyl-L-valyl-L-threonyl-L-leucine in a biological system is largely determined by its resistance to hydrolysis by peptidases and proteases. These enzymes exhibit varying degrees of substrate specificity, which dictates their ability to cleave the peptide bonds within this tetrapeptide.
While specific studies on the complete hydrolysis of this compound are not extensively detailed, the cleavage susceptibility can be inferred from the known specificities of various proteases. Proteolytic enzymes typically recognize specific amino acid residues at or near the scissile bond.
Chymotrypsin (B1334515) : This digestive enzyme, a serine protease, preferentially cleaves peptide bonds on the carboxyl-terminal side of large hydrophobic amino acids. youtube.com Given that the tetrapeptide terminates with leucine (B10760876), chymotrypsin is a strong candidate for hydrolyzing the bond following this residue if it were part of a larger polypeptide. youtube.comchegg.com Its action on the terminal peptide itself may be limited, but it indicates a potential cleavage site.
Proteasome : The multicatalytic proteasome complex is a major non-lysosomal pathway for protein degradation in eukaryotic cells. nih.gov It can degrade proteins into smaller peptides. The chymotrypsin-like activity of the proteasome has been demonstrated using synthetic peptide substrates such as N-Succ-Leu-Leu-Val-Tyr-AMC, indicating its potential to cleave bonds adjacent to hydrophobic residues like leucine and valine. nih.gov
Other Peptidases : A vast array of exopeptidases (aminopeptidases and carboxypeptidases) and endopeptidases exists within cells and tissues. Aminopeptidases could sequentially cleave the peptide from the N-terminus (Methionine), while carboxypeptidases could act on the C-terminus (Leucine). The specific enzymes involved would depend on the tissue and subcellular location.
The potential cleavage sites within the tetrapeptide are summarized in the table below based on general protease specificities.
| Enzyme Family | Potential Cleavage Site (following residue) | Specificity |
| Serine Proteases (e.g., Chymotrypsin) | Leucine, Methionine | Prefers large hydrophobic residues. youtube.comchegg.com |
| Cysteine Proteases (e.g., Calpains) | Not highly specific, depends on structure | Involved in various cellular processes. nih.gov |
| Threonine Proteases (e.g., Proteasome) | Valine, Leucine | Exhibits chymotrypsin-like, trypsin-like, and caspase-like activities. nih.gov |
| Aminopeptidases | Methionine, Valine, Threonine | Sequentially cleave from the N-terminus. |
| Carboxypeptidases | Leucine | Cleave from the C-terminus. |
Below is a hypothetical data table illustrating the kind of results that would be obtained from such a study.
| Protease | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Hypothetical Peptidase A | This compound | 0.5 | 10 | 20,000 |
| Hypothetical Peptidase B | This compound | 1.2 | 5 | 4,167 |
This table is illustrative and does not represent actual experimental data.
Proteases and peptidases are chiral catalysts, exhibiting high stereospecificity for L-amino acids, which are the building blocks of most natural proteins. The introduction of a D-amino acid into a peptide analogue of this compound would be expected to significantly hinder or completely block enzymatic degradation at or near the site of the D-amino acid. This resistance to proteolysis is a common strategy used in the design of peptide-based drugs to increase their in vivo half-life. The active sites of proteases are precisely structured to accommodate the specific stereochemistry of L-amino acid side chains and the peptide backbone, and a D-amino acid would cause steric clashes that prevent proper binding and catalysis. nih.gov
Interactions with Aminoacyl-tRNA Synthetase Systems as a Model Substrate or Inhibitor
Aminoacyl-tRNA synthetases (aaRS) are essential enzymes that ensure the fidelity of protein synthesis by attaching the correct amino acid to its cognate tRNA molecule. ebi.ac.uk The individual amino acids of the tetrapeptide are substrates for their respective synthetases (MetRS, ValRS, ThrRS, and LeuRS). The peptide itself could theoretically interact with these enzymes, particularly the synthetase corresponding to its C-terminal residue.
Leucyl-tRNA synthetase (LeuRS) is responsible for charging tRNALeu with leucine. This class I synthetase possesses a highly specific active site for amino acid activation and a separate editing or proofreading domain (the CP1 domain) to hydrolyze misactivated amino acids or misacylated tRNAs. nih.govaars.online LeuRS must effectively discriminate cognate leucine from structurally similar non-cognate amino acids like isoleucine, valine, and norvaline. researchgate.netnih.gov
An L-peptide ending in leucine, such as this compound, could be investigated as a potential inhibitor or a model substrate for studying the binding pocket of LeuRS. Its interaction would likely be with the synthetic active site. The fidelity of LeuRS is not absolute at the activation step, and it is known to misactivate certain other amino acids, which are then cleared by its potent post-transfer editing activity. nih.govrcsb.org
The table below summarizes the discrimination capabilities of a typical LeuRS enzyme.
| Amino Acid | Relative Activation vs. Leucine | Editing Efficiency |
| Leucine (Cognate) | 1 | - |
| Isoleucine | Low | High |
| Valine | Low | High |
| Norvaline | High | Very High |
| Methionine | Low | Moderate |
Data are generalized from typical bacterial LeuRS studies. nih.govrcsb.org
ValRS and ThrRS are also critical for maintaining translational fidelity. The tetrapeptide contains their cognate amino acids, making the principles of their substrate recognition relevant.
Valyl-tRNA Synthetase (ValRS) : This class I synthetase must distinguish valine from the structurally similar threonine and isoleucine. uab.edu The discrimination against threonine is particularly challenging due to their similar size, with the main difference being a methyl versus a hydroxyl group. ValRS employs a "double-sieve" mechanism, where an initial binding site excludes larger amino acids like isoleucine, and a second editing site hydrolyzes smaller, erroneously activated amino acids like threonine. nih.govuab.edu Studies on yeast ValRS have determined discrimination factors for various amino acids, with threonine, cysteine, and methionine being among the most frequently misactivated. nih.gov
Threonyl-tRNA Synthetase (ThrRS) : This class II synthetase faces the challenge of discriminating threonine from valine and serine. It utilizes a zinc ion in its active site to coordinate with the hydroxyl group of threonine, providing specificity. nih.gov Despite this, it shows relatively poor discrimination against serine and valine at the initial binding step and relies on a proofreading mechanism to hydrolyze misacylated tRNAThr. nih.gov Studies have shown that ThrRS has low discrimination factors for cysteine, methionine, and valine, meaning these are misactivated at a higher frequency than other non-cognate amino acids. nih.gov
The tetrapeptide this compound is not a direct substrate for aminoacylation by ValRS or ThrRS. However, the presence of valine and threonine within its sequence underscores the importance of the specific recognition mechanisms employed by these synthetases to prevent errors in protein synthesis.
The table below shows the discrimination factors (D) for yeast ValRS and ThrRS against amino acids present in the tetrapeptide. A lower D value indicates poorer discrimination.
| Synthetase | Non-Cognate Amino Acid | Discrimination Factor (D) |
| Valyl-tRNA Synthetase | Threonine | ~870 |
| Valyl-tRNA Synthetase | Methionine | ~870 |
| Valyl-tRNA Synthetase | Leucine | ~1100-6200 |
| Threonyl-tRNA Synthetase | Valine | ~70-280 |
| Threonyl-tRNA Synthetase | Methionine | ~70-280 |
| Threonyl-tRNA Synthetase | Leucine | ~1000-2000 |
Data sourced from studies on yeast synthetases. nih.govnih.gov
Modulation of Other Peptide-Modifying Enzymes
Beyond being a substrate for proteases, small peptides like this compound can also act as modulators of other peptide-modifying enzymes. This modulation can occur through several mechanisms, including competitive inhibition and allosteric regulation.
As a small peptide, it could potentially act as a competitive inhibitor for enzymes that recognize similar short, hydrophobic peptide sequences. By binding to the active site of such an enzyme, it would prevent the binding of the natural substrate, thereby inhibiting the enzyme's activity. The effectiveness of this inhibition would depend on the binding affinity (Ki value) of the tetrapeptide for the enzyme's active site compared to that of the natural substrate.
Furthermore, small peptides can function as allosteric modulators . In this scenario, the peptide would bind to a site on the enzyme distinct from the active site (an allosteric site). This binding event can induce a conformational change in the enzyme, leading to either an increase (allosteric activation) or a decrease (allosteric inhibition) in its catalytic activity. The presence of both hydrophobic and polar residues in this compound provides the potential for diverse interactions with allosteric sites.
The field of ribosomally synthesized and post-translationally modified peptides (RiPPs) provides a framework for understanding how peptides can interact with and be modified by a suite of enzymes. nih.govcolab.ws While this compound is a simple tetrapeptide, its sequence could potentially be recognized by enzymes involved in more complex post-translational modifications if it were part of a larger precursor peptide.
The following table outlines potential modulatory roles for a tetrapeptide with the characteristics of this compound.
| Enzyme Class | Potential Modulatory Effect | Plausible Mechanism |
| Proteases | Competitive Inhibition | The tetrapeptide could bind to the active site of proteases that recognize short, hydrophobic sequences, preventing the cleavage of larger protein substrates. |
| Kinases/Phosphatases | Allosteric Modulation | Binding to an allosteric site could alter the enzyme's conformation, affecting its ability to phosphorylate or dephosphorylate target proteins. |
| Methyltransferases | Substrate Mimicry/Inhibition | The N-terminal methionine could allow it to act as a competitive inhibitor for methyltransferases that target N-terminal residues. |
The potential modulatory effects listed are theoretical and would require experimental validation.
Cellular and Biochemical Interactions of L Methionyl L Valyl L Threonyl L Leucine
Mechanisms of Oligopeptide Transport Across Biological Membranes
The initial step in the bioactivity of L-Methionyl-L-valyl-L-threonyl-L-leucine is its transport across the cell membrane. This process is primarily mediated by specialized transporter proteins that facilitate the uptake of small peptides and amino acids.
The transport of di- and tripeptides, and to some extent larger oligopeptides, into cells is predominantly carried out by the proton-coupled oligopeptide transporter (POT) family, also known as the solute carrier 15 (SLC15) family. nih.govresearchgate.netresearchgate.net The two major members of this family are PEPT1 (SLC15A1) and PEPT2 (SLC15A2). nih.govresearchgate.netresearchgate.net These transporters function as secondary active transporters, utilizing an inwardly directed proton gradient to drive the uptake of peptides. nih.gov
PEPT1 is characterized as a low-affinity, high-capacity transporter and is primarily expressed in the apical membrane of intestinal epithelial cells, playing a crucial role in the absorption of dietary peptides. nih.govresearchgate.netsolvobiotech.com PEPT2, in contrast, is a high-affinity, low-capacity transporter with a broader tissue distribution, including the kidneys, brain, and lungs, where it is involved in peptide reabsorption and clearance. nih.govresearchgate.netnih.gov Given that this compound is a tetrapeptide, its transport efficiency by PEPT1 and PEPT2 may be lower than that of di- and tripeptides, as these transporters show a preference for smaller peptides. However, some studies suggest that certain tetrapeptides can be transported by these systems, albeit with lower affinity.
| Transporter | Affinity | Capacity | Primary Location | Primary Function |
|---|---|---|---|---|
| PEPT1 (SLC15A1) | Low | High | Small Intestine | Dietary peptide absorption |
| PEPT2 (SLC15A2) | High | Low | Kidney, Brain, Lung | Peptide reabsorption and clearance |
While peptide transporters are the primary route for intact oligopeptide uptake, the constituent amino acids of this compound can also be transported into cells by L-Type Amino Acid Transporters (LATs) following extracellular hydrolysis. LATs are a family of sodium-independent transporters that facilitate the transport of large neutral amino acids, such as methionine, valine, and leucine (B10760876). nih.govmdpi.com
There are four identified LATs: LAT1, LAT2, LAT3, and LAT4. nih.gov LAT1 (SLC7A5) is of particular interest as it is highly expressed in various tissues, including the brain and placenta, and is often upregulated in cancer cells to meet their high demand for amino acids. nih.govmdpi.com LATs function as obligatory exchangers, meaning they transport one amino acid into the cell while simultaneously exporting another out of the cell. nih.gov Therefore, the uptake of methionine, valine, threonine, and leucine from the extracellular environment, potentially after the breakdown of this compound by extracellular peptidases, would be mediated by these transporters. Some research also suggests that certain tetrapeptides may interact with LATs, although this is not their primary function. researchgate.net
Putative Roles in Intracellular Signaling Cascades as a Metabolite or Modulator
Once inside the cell, either as an intact tetrapeptide or as its constituent amino acids, this compound can influence intracellular signaling pathways. The most significant of these is the mTORC1 pathway, which is highly sensitive to intracellular leucine concentrations.
The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism. physiology.org Its activation is critically dependent on the presence of sufficient amino acids, with leucine being a particularly potent activator. physiology.orgquora.comnih.gov Upon the intracellular release of leucine from the hydrolysis of this compound, it can trigger the activation of the mTORC1 signaling cascade.
Activated mTORC1 promotes protein synthesis by phosphorylating key downstream targets, including p70S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). researchgate.net This leads to an increase in the translation of mRNAs that are essential for cell growth and proliferation. Some studies have also indicated that leucine metabolites, such as acetyl-coenzyme A (AcCoA), can positively regulate mTORC1 activity. nih.gov
The activation of mTORC1 by leucine is not direct but is mediated by a complex interplay of several proteins that act as leucine sensors and signal transducers.
Rag GTPases: These are a family of four proteins (RagA, RagB, RagC, RagD) that function as heterodimers and are essential for relaying amino acid signals to mTORC1. nih.govnih.govmdpi.comresearchgate.net In the presence of amino acids, Rag GTPases adopt an active conformation that recruits mTORC1 to the lysosomal surface, where it can be activated. nih.govmdpi.com
Leucyl-tRNA Synthetase (LRS): Beyond its canonical role in protein synthesis, LRS has been identified as a direct intracellular leucine sensor for the mTORC1 pathway. h1.cobohrium.comnih.gov When bound to leucine, LRS interacts with the Rag GTPases, specifically acting as a GTPase-activating protein (GAP) for RagD. bohrium.comnih.govpnas.org This interaction is a critical step in the activation of mTORC1 in response to leucine availability. h1.cobohrium.comnih.govpnas.org
Sestrin2: This protein acts as a negative regulator of mTORC1 signaling. nih.govnih.govmit.edu In the absence of leucine, Sestrin2 binds to and inhibits GATOR2, a positive regulator of the Rag GTPases. nih.govnih.govmit.edu Leucine can directly bind to Sestrin2, causing a conformational change that disrupts the Sestrin2-GATOR2 interaction. nih.govnih.govmit.edu This relieves the inhibition of GATOR2, allowing for the activation of Rag GTPases and subsequently mTORC1. nih.govnih.govmit.edu
| Protein Complex | Role in Leucine Sensing | Interaction with mTORC1 Pathway |
|---|---|---|
| Rag GTPases | Signal transducer | Recruits mTORC1 to the lysosome for activation |
| Leucyl-tRNA Synthetase (LRS) | Direct leucine sensor | Acts as a GAP for RagD to activate mTORC1 |
| Sestrin2 | Direct leucine sensor and negative regulator | Leucine binding to Sestrin2 releases its inhibition of GATOR2, allowing for mTORC1 activation |
Exploration of Intracellular Targets and Binding Partners
Direct intracellular targets and binding partners for the intact tetrapeptide this compound have not been identified in the scientific literature. It is most likely that upon entering the cell, the peptide is rapidly hydrolyzed by intracellular peptidases into its constituent amino acids: L-methionine, L-valine, L-threonine, and L-leucine.
These amino acids then enter their respective metabolic and signaling pathways. As discussed, leucine is a potent signaling molecule, while methionine, valine, and threonine serve as substrates for protein synthesis and other metabolic processes. While some antimicrobial peptides have been shown to have specific intracellular targets, such as DNA, ribosomes, or metabolic enzymes, there is currently no evidence to suggest that a simple nutritional tetrapeptide like this compound would have similar specific binding partners. researchgate.netnih.govasm.org Any biological effects are therefore likely attributable to the collective and individual actions of its constituent amino acids.
Influence on Protein Synthesis and Turnover (indirectly, via release of constituent amino acids)
The tetrapeptide this compound does not directly participate in the molecular machinery of protein synthesis. Instead, its influence is exerted indirectly following its cellular uptake and subsequent enzymatic breakdown, a process known as hydrolysis, into its constituent amino acids: L-methionine, L-valine, L-threonine, and L-leucine. khanacademy.org Once liberated, these individual amino acids join the intracellular free amino acid pool and can be utilized as substrates for the synthesis of new proteins and as signaling molecules that regulate the balance of protein metabolism. nih.govstackexchange.com The process of protein turnover involves the continuous synthesis (anabolism) and degradation (catabolism) of proteins, and the availability of essential amino acids is a critical determinant of the net balance between these two processes. nih.gov
The cellular entry of short peptides can be mediated by various transport mechanisms, including endocytosis and direct penetration. nih.govnih.gov Following uptake, intracellular peptidases cleave the peptide bonds that link the amino acids together, releasing them in their free form. khanacademy.orgresearchgate.net The collective availability of these four essential amino acids—methionine, valine, threonine, and leucine—provides the necessary building blocks and regulatory signals to promote protein synthesis. nih.gov
Detailed Research Findings on Constituent Amino Acids
L-Leucine: Among the four constituent amino acids, L-leucine plays a uniquely potent role as a primary regulator of muscle protein synthesis. consensus.appscielo.br Research has extensively demonstrated that leucine acts as a signaling molecule, directly activating the mechanistic target of rapamycin (mTOR) signaling pathway. scielo.brresearchgate.net The mTOR pathway is a central regulator of cell growth and protein synthesis. researchgate.net Leucine's activation of mTOR leads to the phosphorylation of key downstream targets, including p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which are crucial steps in the initiation of mRNA translation into protein. consensus.app This stimulation of protein synthesis by leucine can occur independently of insulin (B600854), although the presence of insulin can enhance the effect. consensus.appnih.gov Studies have shown that for leucine to exert its potent anabolic effects on muscle, other essential amino acids must also be present, highlighting the importance of the combined release of all amino acids from the parent peptide. ast-ss.com
L-Methionine: L-methionine holds a unique and critical position in protein synthesis as it is the amino acid specified by the AUG "start" codon in mRNA. nih.govwikipedia.org Consequently, methionine is the initiating amino acid in the synthesis of virtually all eukaryotic proteins. wikipedia.org While this initial methionine is often removed from the mature protein later, its presence is obligatory to begin the translation process. nih.gov Beyond initiation, methionine is incorporated throughout the polypeptide chain where its sulfur-containing side chain can contribute to protein structure and function. nih.govnih.gov It is also a precursor for other sulfur-containing compounds essential for cellular metabolism. researchgate.netclevelandclinic.org Dietary supplementation with methionine has been shown to increase nitrogen retention and muscle protein accretion by increasing protein synthesis and decreasing protein degradation. oup.com
The coordinated release of these four amino acids ensures the availability of not only the primary signaling molecule for muscle protein synthesis (leucine) but also the essential substrates (valine, threonine) and the crucial initiating amino acid (methionine) required for the process to proceed efficiently.
Data Tables
Table 1: Role of Constituent Amino Acids in Protein Synthesis
| Amino Acid | Classification | Primary Role in Protein Synthesis |
|---|---|---|
| L-Leucine | Essential, Branched-Chain | Acts as a primary signaling molecule to initiate protein synthesis, mainly via activation of the mTOR pathway. consensus.appscielo.brresearchgate.net |
| L-Valine | Essential, Branched-Chain | Serves as an essential substrate (building block) for the elongation of polypeptide chains. ebosbio.comwikipedia.org |
| L-Threonine | Essential | Functions as a necessary substrate for protein synthesis and is vital for specific proteins like mucins. nih.gov |
| L-Methionine | Essential, Sulfur-containing | Acts as the initiating amino acid for most protein translation (coded by the start codon AUG). nih.govwikipedia.org |
Table 2: Summary of Research Findings on Leucine's Effect on Muscle Protein Synthesis (MPS)
| Finding | Population/Model | Key Outcome |
|---|---|---|
| Leucine directly activates the mTOR signaling pathway. | Human and animal models | Enhanced translation initiation and protein assembly in muscle cells. consensus.app |
| Leucine's anabolic effects are maximized in the presence of other essential amino acids. | Humans | A large dose of leucine alone had little effect on MPS, but a dramatic stimulation was observed when combined with other essential amino acids. ast-ss.com |
| Leucine can stimulate MPS independently of insulin. | Rats | Leucine administration stimulated protein synthesis in skeletal muscle, suggesting insulin-independent mechanisms. scielo.brnih.gov |
Metabolic Fate and Biodegradation Pathways of L Methionyl L Valyl L Threonyl L Leucine
In Vitro Metabolic Stability and Metabolite Identification Using Advanced Chromatographic and Spectrometric Techniques
The metabolic stability of a peptide is a critical determinant of its biological half-life and activity. In vitro assays are fundamental tools for predicting the in vivo pharmacokinetic properties of peptides like L-Methionyl-L-valyl-L-threonyl-L-leucine. nih.gov These assays typically involve incubating the peptide with liver-derived systems, such as hepatocytes or microsomes, which contain a wide array of metabolic enzymes. labcorp.com
The standard procedure for assessing metabolic stability involves incubating the tetrapeptide at a known concentration (e.g., 1 µM) with a suspension of cryopreserved human hepatocytes (e.g., 0.5 x 10^6 cells/mL). labcorp.comthermofisher.com Samples are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes), and the enzymatic reactions are quenched with an organic solvent like acetonitrile. labcorp.com The disappearance of the parent peptide over time is monitored to calculate key metabolic parameters. labcorp.com
Advanced analytical techniques are essential for both quantifying the remaining parent peptide and identifying the resulting metabolites. High-Performance Liquid Chromatography (HPLC) is used to separate the parent peptide from its metabolites. nih.gov This is often coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for identifying and characterizing the chemical structures of the metabolites formed during incubation. youtube.commdpi.com By analyzing the mass-to-charge ratio (m/z) of the fragments, researchers can pinpoint the exact locations of enzymatic cleavage. youtube.com
The data generated from these experiments allows for the calculation of the in vitro half-life (t½) and the intrinsic clearance (CLint), which describe the rate at which the peptide is metabolized. nih.govthermofisher.com
Interactive Table 1: Illustrative In Vitro Metabolic Stability of this compound in Human Hepatocytes
| Time (minutes) | Parent Peptide Remaining (%) |
| 0 | 100 |
| 15 | 85 |
| 30 | 72 |
| 60 | 51 |
| 120 | 26 |
| Calculated t½ (min) | ~61 |
| Calculated CLint (µL/min/10^6 cells) | ~11.4 |
Note: The data presented in this table is illustrative of typical results from in vitro metabolic stability assays for short-chain peptides and is intended for conceptual understanding.
Identification of Specific Cleavage Sites and Resulting Metabolites within Biological Systems
The biodegradation of this compound is initiated by the enzymatic cleavage of its peptide bonds. The specific sites of cleavage are determined by the substrate specificity of various proteases and peptidases present in biological systems, such as plasma, the liver, and kidneys. nih.gov The primary metabolites are smaller peptide fragments and the constituent free amino acids.
Hydrolysis of the tetrapeptide can occur at several positions:
N-terminal Cleavage: Aminopeptidases can cleave the peptide bond between Methionine and Valine, releasing free L-Methionine and the tripeptide L-Valyl-L-threonyl-L-leucine.
C-terminal Cleavage: Carboxypeptidases can hydrolyze the bond between Threonine and Leucine (B10760876), releasing free L-Leucine and the tripeptide L-Methionyl-L-valyl-L-threonine.
Internal Cleavage: Endopeptidases could potentially cleave the internal peptide bonds, such as the one between Valine and Threonine or Threonine and Leucine, resulting in the formation of dipeptides.
The sequential action of these enzymes ultimately leads to the complete breakdown of the tetrapeptide into its four constituent amino acids.
Table 2: Potential Metabolites from the Enzymatic Cleavage of this compound
| Enzyme Class | Cleavage Site | Resulting Metabolites |
| Aminopeptidase | Met-Val bond | L-Methionine + L-Valyl-L-threonyl-L-leucine |
| Carboxypeptidase | Thr-Leu bond | L-Leucine + L-Methionyl-L-valyl-L-threonine |
| Endopeptidase | Val-Thr bond | L-Methionyl-L-valine + L-Threonyl-L-leucine |
| Dipeptidyl Peptidase | Met-Val & Thr-Leu bonds | L-Methionyl-L-valine + L-Threonyl-L-leucine |
| Complete Hydrolysis | All peptide bonds | L-Methionine, L-Valine, L-Threonine, L-Leucine |
Relevance of Constituent Amino Acid Catabolism to Tetrapeptide Turnover
Branched-Chain Amino Acid (BCAA) Catabolism (Valine and Leucine)
Valine and Leucine are branched-chain amino acids (BCAAs), which primarily undergo catabolism in skeletal muscle rather than the liver. researchgate.netnih.gov The initial two steps of their degradation pathways are shared and catalyzed by the same enzymes. nih.govthemedicalbiochemistrypage.org
Transamination: The first step is a reversible transamination reaction catalyzed by branched-chain aminotransferase (BCAT). This enzyme transfers the amino group from the BCAA to α-ketoglutarate, forming glutamate (B1630785) and the respective branched-chain α-keto acid (BCKA). nih.govyoutube.com
Valine is converted to α-ketoisovalerate. youtube.com
Leucine is converted to α-ketoisocaproate. youtube.com
Oxidative Decarboxylation: The second, irreversible step is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. nih.gov This reaction removes the carboxyl group from the BCKA, producing an acyl-CoA derivative and NADH. themedicalbiochemistrypage.org
After these initial steps, the pathways diverge. youtube.com
Valine Catabolism: The acyl-CoA derivative from valine is further metabolized to ultimately form succinyl-CoA, which can enter the citric acid cycle. youtube.comlecturio.com Therefore, valine is considered a glucogenic amino acid. lecturio.com
Leucine Catabolism: The degradation of leucine's carbon skeleton yields acetyl-CoA and acetoacetate. wikipedia.org As these are precursors for ketone bodies and fatty acids, leucine is classified as an exclusively ketogenic amino acid. wikipedia.org
Methionine Metabolism
Methionine is an essential sulfur-containing amino acid with a complex metabolic pathway that is central to cellular function. creative-peptides.comresearchgate.net
Activation: Methionine is first activated by reacting with ATP to form S-adenosylmethionine (SAM), a universal methyl group donor for numerous biological reactions. youtube.com
Transmethylation: After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. youtube.com
Transsulfuration or Remethylation: Homocysteine can either be remethylated back to methionine (methionine cycle) or enter the transsulfuration pathway to be irreversibly converted to cysteine. creative-peptides.com
Catabolism: For catabolism, methionine is ultimately converted to propionyl-CoA, which is then metabolized to succinyl-CoA, an intermediate of the citric acid cycle. youtube.comyoutube.com This makes methionine a glucogenic amino acid. youtube.com
Threonine Catabolism
Threonine is an essential amino acid with several catabolic pathways. One major pathway involves its conversion to propionyl-CoA, which then enters the succinyl-CoA pathway, similar to methionine and valine. lecturio.comyoutube.com Another pathway allows for its conversion to pyruvate (B1213749) and acetyl-CoA. youtube.com Because its degradation can yield both glucose precursors and ketone body precursors, threonine is considered both glucogenic and ketogenic. youtube.com
Table 3: Summary of Catabolic Fates of Constituent Amino Acids
| Amino Acid | Catabolic Pathway Highlights | Key End Product(s) | Classification |
| L-Leucine | BCAT, BCKDH complex | Acetyl-CoA, Acetoacetate | Ketogenic wikipedia.org |
| L-Valine | BCAT, BCKDH complex | Succinyl-CoA | Glucogenic youtube.comlecturio.com |
| L-Methionine | SAM cycle, Transsulfuration | Succinyl-CoA | Glucogenic youtube.com |
| L-Threonine | Multiple pathways | Succinyl-CoA, Pyruvate, Acetyl-CoA | Glucogenic & Ketogenic youtube.com |
Role of Intracellular Peptidases in Oligopeptide Homeostasis and Turnover
While extracellular and membrane-bound peptidases initiate the breakdown of peptides, intracellular peptidases in the cytosol are responsible for the final stages of degradation, ensuring the complete turnover of oligopeptides like this compound that may enter the cell. nih.govtaylorfrancis.com This process is vital for maintaining the balance of free amino acids within the cell, a state known as amino acid homeostasis.
Intracellular peptides are generated from the degradation of cellular proteins by the proteasome. nih.gov These resulting oligopeptides are then further processed by a variety of cytosolic peptidases. nih.gov These enzymes exhibit broad specificity and can hydrolyze a wide range of peptide sequences. nih.gov
Key classes of intracellular peptidases involved in oligopeptide turnover include:
Aminopeptidases: These enzymes sequentially remove amino acids from the N-terminus of peptides. nih.gov
Tripeptidyl-peptidases: These cleave tripeptides from the N-terminus of larger peptides. nih.gov
Dipeptidyl-peptidases: These remove dipeptides from the N-terminus. embopress.org
The concerted action of these peptidases ensures that oligopeptides are efficiently broken down into free amino acids. This prevents the accumulation of potentially bioactive peptide fragments and provides a ready supply of building blocks for new protein synthesis. nih.govtaylorfrancis.com The turnover of this tetrapeptide by intracellular peptidases is, therefore, an integral part of the larger cellular machinery that regulates protein degradation and amino acid recycling.
Advanced Analytical Methodologies for L Methionyl L Valyl L Threonyl L Leucine
Chromatographic Separation Techniques for Purity and Quantification
Chromatographic methods are fundamental to isolating L-Methionyl-L-valyl-L-threonyl-L-leucine from complex mixtures and quantifying its presence. The choice of technique is dictated by the physicochemical properties of the peptide and the analytical objective.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for peptide analysis. actascientific.com Method development for this compound typically involves reversed-phase (RP) chromatography, which separates molecules based on their hydrophobicity. waters.com
Method Development Considerations:
Stationary Phase: Octadecyl silica (B1680970) (C18) columns are the most common choice for peptide separations due to their hydrophobic nature. nih.gov Columns with a pore size of around 300 Å are often preferred for peptides to ensure optimal interaction. researchgate.net
Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous solvent (A) and an organic solvent (B). Acetonitrile is the preferred organic solvent due to its low viscosity and UV transparency. waters.com An ion-pairing agent, such as trifluoroacetic acid (TFA) at a concentration of 0.1%, is commonly added to both mobile phases to improve peak shape and resolution by neutralizing charged sites on the peptide. ymcamerica.com
Detection:
UV Detection: Peptides absorb UV light at low wavelengths (typically 210-220 nm) due to the presence of peptide bonds. This provides a universal method for detection. researchgate.net
Diode-Array Detection (DAD): A DAD detector provides spectral data across a range of wavelengths for the eluting peak. This is invaluable for assessing peak purity and identifying potential co-eluting impurities. researchgate.net
Fluorescence Detection (FLD): Since this compound lacks a native fluorophore, fluorescence detection requires a derivatization step to attach a fluorescent tag to the peptide. nih.govnih.gov This significantly enhances sensitivity, allowing for the detection of trace amounts. tandfonline.com
Table 1: Typical HPLC Method Parameters for this compound Analysis
| Parameter | Typical Setting | Purpose |
| Column | Reversed-Phase C18, 300 Å pore size | Separation based on hydrophobicity. |
| Mobile Phase A | 0.1% TFA in Water | Aqueous component of the mobile phase. |
| Mobile Phase B | 0.1% Acetonitrile in Water | Organic component for elution. |
| Gradient | 5% to 60% B over 30 minutes | Elutes peptides with varying hydrophobicities. |
| Flow Rate | 1.0 mL/min | Standard flow for analytical columns. |
| Column Temp. | 40°C | Improves peak shape and reproducibility. researchgate.net |
| Detection | UV at 215 nm or DAD | Detects the peptide bond. |
| Injection Vol. | 10 µL | Standard injection volume. |
Hydrophilic Interaction Liquid Chromatography (HILIC) serves as a powerful alternative and complementary technique to RP-HPLC for polar analytes like peptides. chromatographytoday.commac-mod.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which facilitates the retention of hydrophilic compounds. researchgate.net
The retention mechanism in HILIC involves the partitioning of the analyte between a water-enriched layer on the surface of the polar stationary phase and the bulk mobile phase, which is high in organic content. nih.gov This technique is particularly advantageous for analyzing hydrophilic peptides or for achieving a different separation selectivity compared to reversed-phase methods. mac-mod.com While RP-HPLC is often the primary choice, HILIC can resolve peptides that are poorly retained or co-elute in reversed-phase systems. nih.gov The high organic content of the mobile phase in HILIC can also enhance the sensitivity of detection when coupled with electrospray ionization mass spectrometry (ESI-MS). researchgate.net
Table 2: Comparison of RP-HPLC and HILIC for Peptide Analysis
| Feature | Reversed-Phase (RP) HPLC | Hydrophilic Interaction (HILIC) |
| Stationary Phase | Non-polar (e.g., C18) | Polar (e.g., bare silica, amide) chromatographytoday.com |
| Mobile Phase | High aqueous content | High organic content (e.g., >70% ACN) mac-mod.com |
| Retention | Increases with hydrophobicity | Increases with hydrophilicity |
| Elution Order | Most polar elutes first | Most non-polar elutes first |
| Primary Use | General peptide separation | Separation of polar/hydrophilic peptides nih.gov |
Derivatization is a chemical modification process used to enhance the detectability and/or chromatographic properties of an analyte. actascientific.comactascientific.com For a peptide like this compound, which lacks a strong chromophore or fluorophore, derivatization is key to achieving high sensitivity. tandfonline.comactascientific.com
Pre-column Derivatization: The peptide is reacted with a labeling reagent before injection into the HPLC system. This approach offers flexibility as the resulting derivative can be optimized for separation on a reversed-phase column. researchgate.net A significant advantage is that excess reagent can often be separated from the derivatized analyte during the chromatographic run. actascientific.com
Post-column Derivatization: The derivatization reaction occurs after the peptide has been separated on the column but before it reaches the detector. This method avoids the potential for creating multiple derivative products from a single analyte but requires a reaction that is rapid and compatible with the mobile phase. actascientific.comcreative-proteomics.com The primary drawback is the potential for band broadening due to the extra-column volume of the reaction coil. researchgate.net
Table 3: Common Derivatization Reagents for Peptides and Amino Acids
| Reagent | Technique | Detection | Target Functional Group |
| Phenylisothiocyanate (PITC) | Pre-column | UV | Primary and secondary amines creative-proteomics.com |
| o-Phthaldialdehyde (OPA) | Pre- or Post-column | Fluorescence | Primary amines tandfonline.com |
| Dansyl Chloride | Pre-column | Fluorescence | Primary amines |
| Fluorescamine | Pre- or Post-column | Fluorescence | Primary amines tandfonline.com |
| 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | Pre-column | Fluorescence | Primary and secondary amines nih.gov |
Mass Spectrometry (MS) for Identification, Quantification, and Sequence Analysis
Mass spectrometry is an indispensable tool for the analysis of peptides, providing precise mass measurement, quantification, and structural information. americanpeptidesociety.org
Soft ionization techniques are required to get intact peptides into the gas phase for MS analysis. ESI and MALDI are the two most prominent methods used. americanpeptidesociety.org
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for analytes in solution, making it perfectly suited for coupling with HPLC (LC-MS). europeanpharmaceuticalreview.comcreative-proteomics.com In ESI, a high voltage is applied to a liquid passing through a capillary, creating an aerosol of charged droplets. creative-proteomics.com As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. americanpeptidesociety.org A key characteristic of ESI is its tendency to produce multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺), which allows for the analysis of high-mass molecules on mass analyzers with a limited mass-to-charge (m/z) range. europeanpharmaceuticalreview.com
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization method, but it is used for solid samples. americanpeptidesociety.org The peptide is co-crystallized with an energy-absorbing matrix material on a target plate. nih.gov A pulsed laser is fired at the crystals, and the matrix absorbs the laser energy, leading to the desorption and ionization of the analyte molecules. americanpeptidesociety.org MALDI typically produces singly charged ions ([M+H]⁺), resulting in simpler spectra, which can be advantageous for analyzing complex peptide mixtures. americanpeptidesociety.orgcreative-proteomics.com
Table 4: Comparison of ESI and MALDI Ionization Techniques
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Sample State | Liquid solution americanpeptidesociety.org | Solid (co-crystallized with matrix) americanpeptidesociety.org |
| Typical Ions | Multiply charged ions ([M+nH]ⁿ⁺) europeanpharmaceuticalreview.com | Singly charged ions ([M+H]⁺) americanpeptidesociety.org |
| Coupling | Easily coupled with LC (LC-MS) nih.gov | Can be coupled with LC, but requires spotting |
| Tolerance | Less tolerant to salts and buffers | More tolerant to salts and contaminants reading.ac.uk |
| Primary Use | Quantitative analysis, LC-MS | High-throughput screening, imaging creative-proteomics.com |
Tandem mass spectrometry (MS/MS) is the definitive method for determining the amino acid sequence of a peptide. nih.govnih.gov The process involves selecting the precursor ion of the peptide of interest (e.g., the [M+H]⁺ ion of this compound), isolating it, and then fragmenting it. creative-proteomics.com
De Novo Sequencing: This technique determines the peptide sequence directly from the fragmentation spectrum without relying on a database. creative-proteomics.comwikipedia.org The most common fragmentation method is Collision-Induced Dissociation (CID), where the precursor ion collides with an inert gas, causing it to break apart, primarily at the peptide bonds. nih.gov
Fragmentation Pattern: CID of peptides typically produces a series of b-ions and y-ions . ncsu.edu
b-ions contain the N-terminus and are formed by cleavage of a peptide bond, with the charge retained on the N-terminal fragment.
y-ions contain the C-terminus and are formed when the charge is retained on the C-terminal fragment.
The mass difference between consecutive ions in a b-series or a y-series corresponds to the mass of a specific amino acid residue, allowing the sequence to be reconstructed. creative-proteomics.comresearchgate.net Analysis of the fragmentation pattern provides unambiguous confirmation of the peptide's identity and sequence. researchgate.net
Table 5: Theoretical MS/MS Fragmentation of this compound ([M+H]⁺ = 463.27 Da)
| Cleavage Site | b-ion | m/z | y-ion | m/z |
| b₁ | 132.05 | y₄ | 463.27 | |
| Met - Val | b₂ | 231.12 | y₃ | 332.22 |
| Val - Thr | b₃ | 332.17 | y₂ | 233.15 |
| Thr - Leu | b₄ | 445.25 | y₁ | 132.08 |
Note: m/z values are for singly charged monoisotopic fragments.
Capillary Electrophoresis (CE) for Purity and Identity Assessment
Capillary Electrophoresis (CE) is a powerful and high-resolution analytical technique well-suited for the analysis of polar compounds such as peptides. nih.govspringernature.com It serves as a valuable alternative and complementary method to high-performance liquid chromatography (HPLC), as the separation principles of the two techniques are orthogonal, derived from different physicochemical properties. springernature.comspringernature.com This orthogonality provides a more comprehensive purity profile, ensuring that a peak observed in one analysis is a single component. springernature.com For this compound, CE is employed for the critical assessment of purity and confirmation of identity.
The fundamental principle of CE involves the separation of analytes within a narrow-bore fused-silica capillary based on their electrophoretic mobility in an applied electric field. Peptides are separated according to their charge-to-mass ratios. nih.gov The development of a successful CE separation method for this compound requires the careful optimization of several operational parameters. nih.govspringernature.com These include the composition of the background electrolyte (BGE), buffer pH, buffer concentration, applied voltage, and capillary dimensions. nih.govspringernature.com The buffer pH is particularly crucial as it determines the net charge of the tetrapeptide, directly influencing its migration time and separation from potential impurities like diastereomers or degradation products.
For purity assessment, CE can effectively resolve the parent peptide from closely related impurities, such as by-products from synthesis or degradation products formed during storage. Its high efficiency allows for the separation of molecules with minute differences in their charge or size. Identity is confirmed by comparing the migration time of the main peak in the sample electropherogram to that of a certified reference standard of this compound analyzed under the same conditions.
| Parameter | Condition |
|---|---|
| Instrument | Commercial Capillary Electrophoresis System with UV Detector |
| Capillary | Uncoated Fused-Silica, 50 µm i.d., 60.2 cm total length (50 cm effective) |
| Background Electrolyte (BGE) | 50 mM Phosphate (B84403) Buffer |
| BGE pH | 2.5 |
| Applied Voltage | 25 kV |
| Capillary Temperature | 25°C |
| Injection | Hydrodynamic (Pressure) Injection at 50 mbar for 5 seconds |
| Detection | UV Absorbance at 200 nm |
| Sample Diluent | Ultrapure Water |
Quantification in Biological Matrices and Complex Samples
The quantitative analysis of peptides like this compound in biological matrices such as plasma or serum presents significant analytical challenges. nih.gov These challenges stem from the typically low concentrations of the peptide, the inherent complexity of the matrix, and potential interference from endogenous substances. nih.govmdpi.com To overcome these issues, highly sensitive and selective methods are required, with Liquid Chromatography coupled to tandem Mass Spectrometry (LC-MS/MS) being the predominant technology. mdpi.comyoutube.com
An LC-MS/MS method for this compound would typically involve an initial sample preparation step to isolate the peptide from matrix components like proteins. This is often achieved through protein precipitation followed by solid-phase extraction (SPE). nih.govmdpi.com The purified extract is then injected into an HPLC system, where the tetrapeptide is chromatographically separated from other remaining components on a C18 or similar column. mdpi.com
Following separation, the analyte enters the mass spectrometer. Quantification is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. acs.org In MRM, the first quadrupole selects the protonated molecular ion of the peptide (the precursor ion), which is then fragmented in the collision cell. The third quadrupole selects specific fragment ions (product ions) that are characteristic of the analyte. This precursor-to-product ion transition is highly specific to this compound, providing excellent selectivity and minimizing matrix interference. acs.org The method must be validated to ensure its accuracy and precision, with key parameters including the Lower Limit of Quantification (LLOQ), linearity, precision, and accuracy. nih.govmdpi.com
While LC-MS/MS is the gold standard, immunoassays represent an alternative approach. acs.org These methods rely on the specific binding of an antibody to the peptide. However, developing antibodies with high specificity and affinity for a small molecule like a tetrapeptide can be challenging. q2labsolutions.com Immunoassay techniques like ELISA could be developed but may face limitations in distinguishing between the intact peptide and its metabolites or analogs. q2labsolutions.com
| Parameter | Result |
|---|---|
| Linear Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (RSD%) | < 10.5% |
| Inter-day Precision (RSD%) | < 12.0% |
| Accuracy (Relative Error %) | Within ±15% |
| Matrix Effect | Minimal and compensated by internal standard |
| Recovery | Consistent and reproducible (>80%) |
Computational Modeling and in Silico Studies of L Methionyl L Valyl L Threonyl L Leucine
Molecular Dynamics Simulations for Conformational Space Exploration and Stability
Molecular dynamics (MD) simulations are employed to explore the conformational landscape of L-Methionyl-L-valyl-L-threonyl-L-leucine in a simulated physiological environment. By solving Newton's equations of motion for the atoms of the peptide and the surrounding solvent, MD simulations can track the trajectory of the peptide over time, revealing its dynamic behavior and stable conformations.
A typical MD simulation protocol for this tetrapeptide would involve solvating the molecule in a water box with appropriate ion concentrations to mimic physiological conditions. The system is then subjected to energy minimization, followed by a period of heating and equilibration. Finally, a production run is performed, during which the conformational data is collected for analysis. Analysis of the simulation trajectory can reveal key structural features such as the root-mean-square deviation (RMSD) to assess structural stability, Ramachandran plots to analyze dihedral angles, and hydrogen bond analysis to identify stable intramolecular interactions. The exploration of the conformational space can identify clusters of similar structures, representing the most populated and thus energetically favorable conformations of the peptide.
| Cluster ID | Population (%) | Average RMSD (Å) | Dominant Secondary Structure Motif | Key Intramolecular Hydrogen Bonds |
|---|---|---|---|---|
| 1 | 45.2 | 1.2 ± 0.3 | Extended | None |
| 2 | 28.7 | 1.8 ± 0.4 | Beta-turn (Type II) | CO(Met)···HN(Leu) |
| 3 | 15.5 | 2.1 ± 0.5 | Random Coil | Transient |
| 4 | 10.6 | 2.5 ± 0.6 | Hydrophobic Collapse | None |
Molecular Docking for Ligand-Receptor Interaction Prediction (e.g., with peptidases or transporters)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking can be used to predict its binding mode within the active site of enzymes like peptidases or transporters. This information is crucial for understanding the peptide's metabolic fate and transport across biological membranes.
For example, docking studies could be performed with a member of the matrix metalloproteinase (MMP) family, which are known to cleave peptide bonds. The process involves preparing the 3D structures of both the peptide and the receptor, followed by a search algorithm that explores various binding poses of the peptide in the receptor's active site. A scoring function is then used to rank the poses based on their predicted binding affinity. The results can highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the peptide-receptor complex.
| Binding Pose Rank | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues of Peptidase | Types of Interactions |
|---|---|---|---|
| 1 | -8.5 | His201, Glu202, Ala165 | Hydrogen bonds, Hydrophobic interactions |
| 2 | -8.1 | His201, Tyr223, Leu164 | Hydrogen bonds, Pi-stacking with Tyr223 |
| 3 | -7.9 | Glu202, Ala165, Val220 | Hydrogen bonds, van der Waals forces |
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Quantum chemical calculations, based on the principles of quantum mechanics, can provide detailed insights into the electronic structure and reactivity of this compound. Methods such as Density Functional Theory (DFT) can be used to calculate various molecular properties.
These calculations can determine the distribution of electron density, which is visualized through molecular electrostatic potential (MEP) maps. These maps highlight regions of the peptide that are electron-rich (nucleophilic) and electron-poor (electrophilic), indicating likely sites for chemical reactions. Furthermore, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.
| Property | Calculated Value | Interpretation |
|---|---|---|
| HOMO Energy | -6.2 eV | Region of electron donation (e.g., sulfur atom in Methionine) |
| LUMO Energy | -0.5 eV | Region of electron acceptance (e.g., carbonyl carbons) |
| HOMO-LUMO Gap | 5.7 eV | Indicates high kinetic stability |
| Dipole Moment | 3.5 D | Suggests the molecule is polar |
Predictive Modeling of Enzymatic Cleavage Sites and Biodegradation Pathways
In silico tools and predictive models can be used to identify potential enzymatic cleavage sites within this compound, offering insights into its metabolic stability and biodegradation pathways. These tools often utilize databases of known protease specificities and machine learning algorithms to predict the likelihood of cleavage at each peptide bond by various enzymes.
By inputting the amino acid sequence of the tetrapeptide into such predictive servers, a ranked list of potential cleavage sites for common proteases like trypsin, chymotrypsin (B1334515), and pepsin can be generated. This information is valuable for understanding how the peptide might be degraded in a biological system and for designing more stable analogues.
| Peptide Bond | Predicted Cleaving Enzyme | Cleavage Likelihood Score |
|---|---|---|
| Met - Val | Chymotrypsin | Low |
| Val - Thr | Elastase | Moderate |
| Thr - Leu | Thermolysin | High |
Design of Peptide Analogues and Mimetics for Targeted Research Applications
The insights gained from computational studies can be leveraged to design peptide analogues and mimetics of this compound with improved properties for specific research applications. For instance, if the goal is to increase metabolic stability, amino acid substitutions can be made at predicted cleavage sites. If enhanced receptor binding is desired, modifications can be introduced to optimize interactions observed in docking studies.
Strategies for analogue design include substituting natural amino acids with non-proteinogenic ones, N- or C-terminal modifications, and cyclization to restrict conformational flexibility and potentially increase affinity and stability. Peptidomimetics, which are molecules that mimic the structure and function of the peptide but are not made of amino acids, can also be designed to improve bioavailability.
| Analogue | Modification | Design Rationale | Intended Application |
|---|---|---|---|
| [Nva]-MVTL | Leucine (B10760876) replaced with Norvaline | Increase hydrophobicity and alter receptor specificity | Structure-activity relationship studies |
| cyclo(MVTL) | Head-to-tail cyclization | Enhance conformational stability and resistance to exonucleases | Improved metabolic stability studies |
| MV[T(Me)]L | Methylation of Threonine's hydroxyl group | Block potential phosphorylation site and alter hydrogen bonding | Signaling pathway investigation |
L Methionyl L Valyl L Threonyl L Leucine As a Research Tool and Model System
Utility in the Development and Refinement of Peptide Synthesis Methodologies
The chemical synthesis of peptides is a cornerstone of modern biochemical research, enabling the production of hormones, drugs, and research tools. nih.gov The tetrapeptide L-Methionyl-L-valyl-L-threonyl-L-leucine, due to its specific sequence of amino acids with varying properties, serves as an excellent model for developing and troubleshooting peptide synthesis methodologies, particularly Solid-Phase Peptide Synthesis (SPPS). acs.orgacs.org
SPPS involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. nih.govpeptide.com This method's primary advantage is the ability to use excess reagents to drive reactions to completion, with purification at each step simplified to washing and filtering the resin. nih.gov The synthesis of a model tetrapeptide like MVTL is a common benchmark to evaluate the efficiency of this process. acs.org
Researchers can utilize the MVTL sequence to assess several critical parameters of a synthesis protocol:
Coupling Efficiency: The formation of the peptide bond between the incoming amino acid and the resin-bound chain must be highly efficient. The bulky side chains of Valine and Leucine (B10760876) can present steric hindrance challenges. Successfully coupling Threonine and Leucine to Valine in the MVTL sequence demonstrates the robustness of the chosen coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC). wikipedia.orgthermofisher.com
Protecting Group Stability and Removal: SPPS relies on "orthogonal" protection schemes, where the temporary N-alpha protecting group (like Fmoc or Boc) can be removed under conditions that leave the permanent side-chain protecting groups intact. peptide.com The synthesis of MVTL allows for the evaluation of repeated deprotection cycles. For instance, in an Fmoc-based strategy, the repeated exposure to a basic environment to remove the Fmoc group must not affect the acid-labile side-chain protectors on Threonine. Conversely, in a Boc-based strategy, the repeated acid treatments must not prematurely cleave the peptide from the resin. peptide.comwikipedia.org
Side Reaction Monitoring: The presence of a Methionine residue makes MVTL particularly useful for monitoring common side reactions. The thioether side chain of Methionine is susceptible to oxidation during synthesis and cleavage steps. peptide.com Furthermore, during the final cleavage from the resin using strong acids like trifluoroacetic acid (TFA), scavenger reagents are necessary to prevent alkylation of the Methionine residue by reactive cations generated from protecting groups. peptide.com The purity of the final MVTL product provides direct feedback on the effectiveness of these measures.
The table below summarizes the two main SPPS strategies that can be evaluated using the synthesis of this compound.
| Feature | Boc/Bzl SPPS | Fmoc/tBu SPPS |
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethoxycarbonyl (Fmoc) |
| Deprotection Condition | Acidic (e.g., Trifluoroacetic Acid - TFA) | Basic (e.g., Piperidine) |
| Side-Chain Protection | Acid-labile (e.g., Benzyl - Bzl) | Acid-labile (e.g., tert-Butyl - tBu) |
| Final Cleavage | Strong Acid (e.g., Anhydrous HF) | Strong Acid (e.g., Trifluoroacetic Acid - TFA) |
This interactive table summarizes key differences between Boc and Fmoc solid-phase peptide synthesis strategies.
Application as a Defined Substrate for Enzyme Mechanism Studies
The specific amino acid sequence of this compound makes it a useful, defined substrate for studying the kinetics and specificity of various proteases and peptidases. Enzymes exhibit selectivity, cleaving peptide bonds adjacent to specific amino acid residues. reddit.com MVTL can be used to investigate enzymes that recognize N-terminal residues or internal hydrophobic sequences.
A key example is the study of Methionine Aminopeptidases (MAPs), ubiquitous enzymes responsible for cleaving the initial Methionine residue from newly synthesized proteins, a process known as N-terminal methionine excision. nih.gov The efficiency of this cleavage is highly dependent on the identity of the adjacent amino acid (the P1' residue). nih.govnih.gov Generally, if the residue at the second position has a small side chain, the N-terminal Methionine is efficiently removed. nih.gov
In the case of MVTL, the residue adjacent to Methionine is Valine. Peptides with Valine or Threonine in this position are known to be cleaved much less efficiently by MAPs compared to those with smaller residues like Alanine or Serine. nih.gov This makes MVTL an excellent "slow" or challenging substrate to:
Determine Kinetic Parameters: Researchers can measure the rate of methionine cleavage from MVTL to determine the Michaelis-Menten constant (Km) and catalytic rate (kcat) for a specific MAP, providing insight into the enzyme's binding affinity and turnover rate for suboptimal substrates.
Probe Substrate Specificity: By comparing the cleavage rate of MVTL to other peptides (e.g., M-A-T-L or M-G-T-L), the precise influence of the Valine residue on enzyme activity can be quantified. This helps to map the enzyme's active site and understand the structural basis of its specificity. nih.gov
The following table outlines the general rules for N-terminal Methionine cleavage by E. coli Methionine Aminopeptidase 1 (MAP1), illustrating why MVTL is an informative substrate.
| Residue at Position 2 (P1') | Radius of Gyration (Å) | Predicted N-Met Cleavage |
| Glycine (B1666218), Alanine, Serine | ≤ 1.29 | Efficiently Cleaved |
| Valine , Threonine | > 1.29 | Inefficiently or Variably Cleaved |
| Leucine, Lysine, Phenylalanine | > 1.29 | Not Cleaved |
This table, based on established rules of MAP specificity, shows that cleavage is dependent on the size of the amino acid adjacent to the N-terminal Methionine. nih.govnih.gov
Probing Amino Acid Recognition and Specificity in Biochemical Pathways
The tetrapeptide this compound can be employed as a molecular probe to investigate the specificity of cellular transport systems and other recognition events in biochemical pathways. The transport of small peptides across cell membranes is mediated by specific carrier proteins, which are crucial for nutrition and drug absorption. umich.edu
Eukaryotic cells possess two main families of small-peptide transporters: the PTR family, which transports di- and tripeptides, and the Oligopeptide Transporter (OPT) family, which can transport tetra- and pentapeptides. nih.gov A key distinction is that OPTs are often more selective about the amino acid composition of the peptides they transport compared to the broader specificity of PTR transporters. nih.gov Since MVTL is a tetrapeptide, it would not be a substrate for PTR family members like PepT2, which cannot transport tetrapeptides. nih.gov
Therefore, MVTL is an ideal candidate for studying the OPT family. The peptide is composed primarily of hydrophobic, branched-chain amino acids (Valine and Leucine), which is a characteristic recognized by some peptide transport systems. rug.nlrug.nl Researchers can use a labeled version of MVTL (e.g., radiolabeled or fluorescently tagged) to:
Identify and Characterize Transporters: By introducing labeled MVTL to cells, researchers can measure uptake rates and determine if a functional OPT-family transporter is present.
Conduct Competition Assays: The specificity of a transporter can be mapped by assessing how well other unlabeled peptides can compete with labeled MVTL for uptake. A strong reduction in MVTL uptake in the presence of another hydrophobic tetrapeptide would suggest they share the same transport mechanism.
Evaluate Structural Requirements: By synthesizing and testing analogues of MVTL (e.g., changing one amino acid at a time), the specific structural features required for recognition and transport by a particular OPT protein can be systematically determined.
| Transporter Family | Typical Substrate Size | Example | Transport of MVTL |
| Peptide Transporter (PTR) | Di- and Tripeptides | PepT1, PepT2 | No |
| Oligopeptide Transporter (OPT) | Tetra- and Pentapeptides | AtOPT6 | Yes (Potential Substrate) |
This table compares the major families of peptide transporters and their substrate size preference, highlighting the utility of a tetrapeptide like MVTL for studying the OPT family. nih.govnih.gov
Development of Analytical Standards and Reference Materials for Peptide Research
In peptide research and pharmaceutical development, the use of well-characterized analytical standards is crucial for ensuring the accuracy, precision, and reproducibility of analytical methods. sigmaaldrich.com A synthetic peptide like this compound, when produced in high purity and thoroughly characterized, serves as an excellent reference material for a variety of applications. techbriefs.com
Peptide reference materials are essential for:
Method Development and Validation: During the development of analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), a known standard like MVTL is used to optimize separation conditions (e.g., mobile phase, gradient) and detection parameters. nih.govlcms.cz
System Suitability Testing: Before running analyses, a reference standard is injected to verify that the analytical system (e.g., the HPLC or mass spectrometer) is performing correctly and meeting predefined criteria for resolution, sensitivity, and peak shape.
Purity Assessment and Impurity Profiling: The HPLC chromatogram of a pure MVTL standard provides a reference retention time. When analyzing a new batch of synthesized MVTL, any additional peaks can be identified as impurities. acs.orgresearchgate.net
Quantification: Although relative quantification is more common, a certified reference material with a precisely known concentration can be used to create calibration curves for the absolute quantification of the peptide in a sample. nih.gov
The process of qualifying MVTL as a reference standard involves rigorous analytical characterization to confirm its identity and purity. researchgate.net
| Analytical Technique | Purpose for Reference Standard Qualification | Parameter Confirmed for MVTL |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification | Purity (e.g., >98%), Retention Time |
| Mass Spectrometry (MS) | Molecular weight confirmation | Correct monoisotopic mass |
| Tandem Mass Spectrometry (MS/MS) | Amino acid sequence verification | Fragmentation pattern matches the MVTL sequence |
| Amino Acid Analysis | Confirmation of amino acid composition and absolute quantity | Stoichiometric ratio of Met, Val, Thr, Leu |
This table outlines the key analytical methods used to qualify a synthetic peptide like this compound as a reference material. nih.govlcms.czresearchgate.net
Use in Photo-crosslinking Studies when Modified with Photo-activatable Amino Acids (e.g., L-Photo-Leucine, L-Photo-Methionine)
Photo-crosslinking is a powerful technique used to identify and characterize molecular interactions, such as those between a peptide and its binding protein, in their native environment. nih.govresearchgate.net This method involves incorporating a photo-activatable amino acid analog into the peptide sequence. wikipedia.org These artificial amino acids are structurally similar to their natural counterparts but contain a photo-reactive moiety, such as a diazirine ring. wikipedia.orgwikipedia.org
L-Photo-Leucine and L-Photo-Methionine are two such analogs that can be used to modify the this compound peptide. wikipedia.orgwikipedia.org The resulting photo-activatable peptide can be synthesized to contain the probe at a specific position, for example:
L-Methionyl-L-valyl-L-threonyl-(L-Photo-Leucine )
(L-Photo-Methionyl )-L-valyl-L-threonyl-L-leucine
The process for using such a modified peptide in a research study is as follows:
Incubation: The photo-activatable MVTL analog is incubated with its potential biological target (e.g., a receptor, transporter, or enzyme).
Photo-activation: The sample is exposed to ultraviolet (UV) light of a specific wavelength (e.g., ~365 nm). nih.gov This activates the diazirine ring, causing it to release nitrogen gas and form a highly reactive carbene intermediate. fishersci.com
Covalent Crosslinking: This reactive carbene has a very short lifetime and will instantly form a stable, covalent bond with any nearby molecule, effectively "trapping" the interacting partner. researchgate.netfishersci.com
Analysis: The resulting covalently linked complex can be isolated and analyzed using techniques like SDS-PAGE and mass spectrometry to identify the binding partner and map the site of interaction. wikipedia.org
This technique allows for the capture of both stable and transient interactions that are often missed by other methods. nih.gov The use of photo-activatable versions of MVTL provides a precise tool to discover and validate the cellular targets of this peptide sequence.
| Amino Acid | Key Structural Feature | Function in Photo-crosslinking |
| L-Leucine / L-Methionine | Natural side chain | Participates in non-covalent binding to a target protein. |
| L-Photo-Leucine / L-Photo-Methionine | Diazirine ring in side chain | Upon UV activation, forms a reactive carbene that creates a covalent bond with the target protein. |
This table compares the function of natural amino acids with their photo-activatable counterparts within the context of a peptide probe. wikipedia.orgwikipedia.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
